tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
Overview
Description
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C16H22O2Si. It is commonly used as a reagent in organic synthesis, particularly in the modification and protection of organic molecules. This compound is known for its role in controlling the directionality and selectivity of chemical reactions.
Preparation Methods
The synthesis of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate typically involves the reaction of 4-aminobenzoic acid tert-butyl ester with trimethylsilylacetylene. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine. The reaction proceeds through a palladium-catalyzed coupling reaction, resulting in the formation of the desired product .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods are well-established and can be scaled up for larger production needs.
Chemical Reactions Analysis
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of different benzoate derivatives.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include substituted benzoates and other modified organic molecules .
Scientific Research Applications
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the protection and modification of molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group provides steric hindrance, which helps control the directionality and selectivity of reactions. The compound can also participate in palladium-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate include:
- tert-Butyl 4-ethynylbenzoate
- 4-((Trimethylsilyl)ethynyl)benzoic acid
- 4-((Trimethylsilyl)ethynyl)benzaldehyde
Compared to these compounds, this compound is unique due to its specific combination of the tert-butyl ester and trimethylsilyl groups, which provide distinct steric and electronic properties that are advantageous in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-(2-trimethylsilylethynyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2Si/c1-16(2,3)18-15(17)14-9-7-13(8-10-14)11-12-19(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYVQNMVOJPPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553403 | |
Record name | tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111291-96-4 | |
Record name | tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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